![molecular formula C21H23N5O5 B2457895 methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 886889-66-3](/img/structure/B2457895.png)
methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Description
Methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C21H23N5O5 and its molecular weight is 425.445. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
MMNC has demonstrated promising antitumor effects. In a study by Ma et al., it was found to inhibit the proliferation of colorectal cancer cells (HCT116 and Caco-2), induce apoptosis, and block the cell cycle in the G2/M phase . These findings position MMNC as a potential lead compound for treating human colorectal cancer.
PI3K/AKT/mTOR Signaling Pathway Inhibition
MMNC exerts its cytotoxicity by inhibiting the expression of proteins related to the PI3K/AKT/mTOR signaling pathway. This pathway plays a crucial role in cell survival, growth, and proliferation. By targeting this pathway, MMNC may disrupt cancer cell survival mechanisms .
Neocryptolepine Derivative
MMNC belongs to the neocryptolepine derivative class. Neocryptolepine derivatives have attracted interest due to their cytotoxic activity. Researchers continue to explore their potential as novel anticancer agents .
Colorectal Cancer Treatment
Given the rising incidence of colorectal cancer globally, finding effective treatments is essential. MMNC’s ability to inhibit cancer cell growth makes it a candidate for further investigation in colorectal cancer therapy .
Apoptosis Induction
Apoptosis (programmed cell death) is a critical process for eliminating abnormal or damaged cells. MMNC induces apoptosis in cancer cells, making it a valuable area of study for drug development .
Mitochondrial Membrane Potential Modulation
MMNC decreases the mitochondrial membrane potential in cancer cells. This disruption affects cellular energy production and contributes to its cytotoxic effects .
properties
IUPAC Name |
methyl 3-[6-(2-methoxy-5-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-12-6-7-15(30-4)14(10-12)26-13(2)11-25-17-18(22-20(25)26)23(3)21(29)24(19(17)28)9-8-16(27)31-5/h6-7,10-11H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDVIKVJIKXNHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18575049 |
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